Product packaging for 4-allyl-1,3-dimethylpiperidin-4-ol(Cat. No.:)

4-allyl-1,3-dimethylpiperidin-4-ol

Cat. No.: B4307997
M. Wt: 169.26 g/mol
InChI Key: MPESFAHJDPBCSL-UHFFFAOYSA-N
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Description

4-Allyl-1,3-dimethylpiperidin-4-ol (CAS 695204-42-3) is a high-purity piperidine derivative of interest in medicinal chemistry research. With a molecular formula of C10H19NO and a molecular weight of 169.27 g/mol, this compound is characterized by the presence of both allyl and methyl substituents on the piperidine ring . Piperidine scaffolds are fundamental building blocks in pharmaceutical development. Structural analogues of this compound, specifically N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, have been documented in scientific literature for their potent activity as non-selective opioid receptor antagonists . This research suggests the value of the piperidine core in exploring and modulating neurological targets. Furthermore, piperidine-containing compounds are extensively investigated in other therapeutic areas, such as the development of novel antimalarial agents, where they are conjugated to quinoline scaffolds to create potent antiplasmodium hits with activity against resistant strains . This product is supplied with a guaranteed purity of 98% . It is intended for research and development purposes in a laboratory setting only. This product is strictly for professional use and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B4307997 4-allyl-1,3-dimethylpiperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-4-5-10(12)6-7-11(3)8-9(10)2/h4,9,12H,1,5-8H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPESFAHJDPBCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CC=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations of 4 Allyl 1,3 Dimethylpiperidin 4 Ol and Its Analogs

Diastereoselectivity in Synthetic Routes to 4-Allyl-1,3-dimethylpiperidin-4-ol

The synthesis of this compound inherently involves the creation of at least two stereocenters, at positions C3 and C4 of the piperidine (B6355638) ring. The relative orientation of the methyl group at C3 and the allyl and hydroxyl groups at C4 will result in the formation of diastereomers. The control of this diastereoselectivity is a key challenge in its synthesis.

The primary route to this tertiary alcohol is the Grignard reaction of a suitable allylating agent, such as allylmagnesium bromide, with 1,3-dimethyl-4-piperidone. The stereochemical outcome of this nucleophilic addition is governed by the direction of attack of the allyl nucleophile on the carbonyl group of the piperidone ring. The conformation of the piperidone ring and the steric hindrance posed by the existing substituents will dictate the facial selectivity of the addition.

In the case of 1,3-dimethyl-4-piperidone, the methyl group at the 3-position can adopt either an axial or an equatorial orientation. The preferred conformation will influence the trajectory of the incoming allyl group. Generally, nucleophilic attack on cyclic ketones is favored from the axial direction to avoid steric interactions with the axial hydrogens at C2 and C6, following the Bürgi-Dunitz trajectory. However, the presence of an axial substituent at C3 could hinder this approach, potentially favoring equatorial attack. The ratio of the resulting diastereomers will therefore depend on the subtle balance of these steric factors.

Studies on related systems, such as the indium-mediated allylation of glyceraldimines, have demonstrated that high diastereoselectivity can be achieved in the synthesis of homoallylic amines. nih.gov Similarly, multicomponent reactions involving hetero-[4+2] cycloadditions followed by allylboration have been shown to produce α-hydroxyalkylated piperidines with high diastereoselectivity. nih.gov These advanced synthetic methods could potentially be adapted to control the stereochemistry of this compound.

A summary of factors influencing diastereoselectivity in the synthesis of substituted piperidines is presented in the table below.

FactorInfluence on Diastereoselectivity
Conformation of the Piperidone Ring The chair conformation of the piperidone precursor influences the accessibility of the carbonyl group to the nucleophile.
Position and Orientation of Substituents Substituents on the ring, such as the methyl group at C3, can sterically hinder one face of the carbonyl, directing the incoming nucleophile to the opposite face.
Nature of the Allylating Agent The size and reactivity of the allylating agent (e.g., allyl Grignard, allyllithium, or an allylboron reagent) can affect the transition state geometry and thus the diastereomeric ratio.
Reaction Conditions Temperature, solvent, and the presence of chelating agents can influence the conformational equilibrium of the starting material and the transition state, thereby altering the diastereoselectivity.

Enantioselective Synthesis Strategies for Chiral Piperidines

The presence of stereocenters in this compound means that it can exist as a mixture of enantiomers. The development of enantioselective synthetic routes to access single enantiomers of chiral piperidines is a significant area of research, driven by the fact that different enantiomers of a drug can have vastly different pharmacological activities. nih.gov

While specific enantioselective syntheses for this compound are not widely reported, several general strategies for the asymmetric synthesis of chiral piperidines can be considered. nih.govumich.edu These methods often rely on the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool.

One prominent approach involves the catalytic asymmetric reduction or functionalization of pyridine (B92270) or its derivatives. nih.govsnnu.edu.cn For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be further elaborated into chiral piperidines. nih.govsnnu.edu.cn Another strategy is the copper-catalyzed enantioselective protoborylation of 1,2-dihydropyridines, which provides access to enantioenriched 3-boryl-tetrahydropyridines. acs.org

The use of chiral auxiliaries is another well-established method. For example, the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol can stereoselectively afford chiral non-racemic bicyclic lactams, which can then be converted to enantiopure 2-arylpiperidines. rsc.org A similar approach could be envisioned for the synthesis of this compound by employing a chiral auxiliary to control the stereochemistry during the formation of the piperidine ring.

Furthermore, enantioselective intramolecular cyclization reactions catalyzed by chiral phosphoric acids have been shown to produce functionalized chiral piperidines with high enantiomeric excess. umich.edu This method could be adapted for the synthesis of precursors to this compound.

The following table summarizes some of the key strategies for the enantioselective synthesis of chiral piperidines.

Synthetic StrategyDescription
Catalytic Asymmetric Functionalization of Pyridines Involves the use of chiral metal catalysts (e.g., Rhodium, Copper) to introduce chirality during the reduction or functionalization of a pyridine ring. nih.govsnnu.edu.cnacs.org
Chiral Auxiliary-Mediated Synthesis A chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, and is subsequently removed. rsc.org
Enantioselective Cyclization The use of chiral catalysts, such as chiral Brønsted acids, to induce enantioselectivity in the ring-closing step to form the piperidine skeleton. umich.edu
Resolution of Racemates Separation of a racemic mixture of the final compound or a key intermediate into its constituent enantiomers, often through chiral chromatography or diastereomeric salt formation.

Conformational Analysis of the Piperidine Ring System

The biological activity of piperidine-containing molecules is often intrinsically linked to their three-dimensional shape. The conformational preferences of the piperidine ring in this compound are therefore of great importance.

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional strain. However, in highly substituted systems, or under certain circumstances such as in protein-ligand complexes, twist-boat conformations can also be populated. acs.org The energy difference between the chair and twist-boat conformations in N-acylpiperidines with a 2-substituent is estimated to be around 1.5 kcal/mol, with the chair being more stable. nih.gov

In the chair conformation of a piperidine ring, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a complex interplay of steric and electronic effects.

The conformational equilibrium of this compound will be influenced by the steric demands of the substituents at C1, C3, and C4. The N-methyl group is known to have a relatively small conformational preference. In piperidine itself, the N-H bond shows a slight preference for the equatorial position. rsc.org

The 3-methyl group will have a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C5 and the lone pair on the nitrogen (if it is also axial).

At the C4 position, there are three substituents: a hydroxyl group, an allyl group, and a methyl group (from the original piperidone structure). In the most stable chair conformation, the larger allyl group would be expected to occupy the equatorial position to minimize steric strain. The orientation of the hydroxyl group (axial or equatorial) will depend on the diastereomer formed during the synthesis.

The interplay of these substituents can be complex. For instance, allylic strain, a type of steric repulsion, can significantly influence conformational preferences in substituted piperidines. acs.orgnih.gov In N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. acs.orgnih.gov While this compound is not an N-acylpiperidine, similar steric interactions between the substituents could lead to unexpected conformational preferences.

The following table summarizes the likely conformational preferences of the substituents in this compound in a chair conformation.

SubstituentPositionPreferred OrientationRationale
N-Methyl1EquatorialMinimizes steric interactions with axial hydrogens.
Methyl3EquatorialAvoids 1,3-diaxial interactions.
Allyl4EquatorialThe larger group at C4 will prefer the less sterically hindered equatorial position.
Hydroxyl4Axial or EquatorialDependent on the diastereomer formed. Its smaller size compared to the allyl group makes its orientation more flexible.

Dynamic Stereochemistry and Conformational Interconversion Barriers

The piperidine ring is not static but undergoes rapid conformational changes, primarily through ring inversion, which interconverts the two chair forms. The energy barrier for this process is influenced by the substituents on the ring. For piperidine itself, the free energy of activation for ring inversion is approximately 10-11 kcal/mol.

For this compound, the presence of multiple substituents will affect this barrier. The energy difference between the two possible chair conformers will determine the conformational equilibrium. If one chair conformer is significantly more stable than the other (e.g., where both the 3-methyl and 4-allyl groups are equatorial), the molecule will exist predominantly in that conformation.

Nitrogen inversion, the process by which the nitrogen atom and its substituents pass through a planar transition state, is another dynamic process in piperidines. For simple piperidines, this barrier is relatively low (around 6-8 kcal/mol). The N-methyl group in this compound will also undergo this inversion.

The rates of these conformational and configurational changes can be studied using dynamic NMR spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these processes and to quantify the populations of the different conformers. Understanding these dynamic processes is crucial, as the biologically active conformation of a molecule may not necessarily be its most stable conformation in solution.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic compounds in solution. A full suite of one-dimensional and two-dimensional NMR experiments would be necessary to assign all proton and carbon signals and to establish the stereochemistry of 4-allyl-1,3-dimethylpiperidin-4-ol.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, number, and connectivity of atoms in a molecule.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the piperidine (B6355638) ring, the two N-methyl and C-methyl groups, the tertiary hydroxyl group, and the terminal allyl group. The integration of these signals would correspond to the number of protons in each unique environment.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its electronic environment. For instance, the sp² carbons of the allyl group would appear downfield compared to the sp³ carbons of the piperidine ring.

While specific spectral data for the title compound is not published, an illustrative table of expected chemical shifts can be compiled based on known values for similar structural motifs, such as N-methyl-4-piperidinol and various allyl-containing compounds. chemicalbook.comresearchgate.net

Illustrative ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
N-CH₃2.2 - 2.5 (s)40 - 45
C3-CH₃0.9 - 1.2 (d)15 - 20
Piperidine Ring CH₂, CH1.5 - 3.0 (m)25 - 60
C4-OH1.0 - 4.0 (s, broad)(C4 at 65-75)
Allyl CH₂2.1 - 2.4 (d)40 - 45
Allyl CH5.7 - 6.0 (m)130 - 135
Allyl =CH₂5.0 - 5.3 (m)115 - 120

Note: This table is illustrative. Actual chemical shifts and multiplicities depend on the specific stereochemistry and solvent used. (s=singlet, d=doublet, m=multiplet).

To definitively assign the signals and understand the molecule's connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton networks within the piperidine ring and along the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular skeleton. For example, HMBC would show correlations from the N-methyl protons to the adjacent ring carbons, and from the allyl protons to the C4 quaternary carbon, confirming the point of attachment. researchgate.net

Together, these 2D NMR techniques provide a detailed map of the molecule's covalent framework.

Illustrative 2D NMR Correlations for Structural Assembly

Experiment Observed Correlation Information Gained
COSY H2 ↔ H3, H5 ↔ H6Establishes piperidine ring proton connectivity.
Allyl-CH ↔ Allyl-CH₂Confirms allyl group structure.
HSQC N-CH₃ ↔ N-CH₃ CarbonAssigns the N-methyl group signals.
All CH, CH₂, CH₃ protons ↔ respective carbonsMaps all direct C-H attachments.
HMBC N-CH₃ protons ↔ C2, C6 carbonsConfirms N-methylation and ring connectivity.
C3-CH₃ protons ↔ C2, C3, C4 carbonsPositions the methyl group at C3.
Allyl-CH₂ protons ↔ C3, C4, C5 carbonsConfirms allyl group attachment at C4.

The piperidine ring is not static; it exists in a dynamic equilibrium between different conformations, primarily chair forms. The presence of bulky substituents like the allyl and methyl groups, along with the tertiary hydroxyl group, influences this equilibrium.

Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. At low temperatures, the interconversion between conformers can be slowed enough on the NMR timescale to observe separate signals for each distinct conformer. As the temperature is raised, these signals broaden and coalesce into averaged signals. Analyzing the spectra at different temperatures allows for the calculation of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange, such as the chair-flip of the piperidine ring. Such studies would reveal the energetic preference for the axial or equatorial orientation of the substituents. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a unique elemental composition for a given mass, thereby confirming the molecular formula of the compound. For this compound, HRMS would be used to verify its molecular formula as C₁₀H₁₉NO.

Calculated Exact Mass Data

Parameter Value
Molecular Formula C₁₀H₁₉NO
Calculated Monoisotopic Mass 169.1467 u
Expected Ion ([M+H]⁺) 170.1545 u

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like alcohols and amines. In ESI-MS, this compound would be expected to readily form a protonated molecular ion, [M+H]⁺. nih.gov

By coupling ESI with tandem mass spectrometry (MS/MS), the [M+H]⁺ ion can be isolated and fragmented by collision-induced dissociation. The resulting fragmentation pattern provides valuable structural information. For cyclic amino alcohols, characteristic fragmentation pathways include: nih.gov

Loss of Water: A neutral loss of 18 u (H₂O) from the protonated parent ion is a common fragmentation for alcohols. libretexts.org

Alpha-Cleavage: Cleavage of bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. libretexts.org

Loss of the Allyl Group: Cleavage of the bond connecting the allyl group to the piperidine ring would result in a loss of 41 u.

Analyzing these fragments helps to confirm the presence of the hydroxyl and allyl functional groups and their positions on the piperidine skeleton. nih.gov

Illustrative ESI-MS/MS Fragmentation Data

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Fragment Identity
170.15152.1418.01 (H₂O)[M+H-H₂O]⁺
170.15128.1242.03 (C₃H₆)Loss of propene via rearrangement
170.1584.0886.07 (C₅H₁₂N)Fragment containing allyl and hydroxyl

Note: This table is illustrative of plausible fragmentation pathways.

Vibrational Spectroscopy (IR) for Functional Group Identification

No experimental Infrared (IR) spectroscopic data for this compound has been found in the searched scientific literature. Therefore, a table of characteristic absorption bands and their corresponding functional group assignments cannot be provided.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Absolute Configuration Assignment through Anomalous Dispersion

Without single-crystal X-ray diffraction data, the determination of the absolute configuration of chiral centers in this compound through anomalous dispersion has not been reported.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Details on the crystal packing, including intermolecular interactions such as hydrogen bonding, and advanced analyses like Hirshfeld surface analysis, are absent from the scientific record for this compound due to the lack of crystallographic studies.

Reactivity and Mechanistic Studies of 4 Allyl 1,3 Dimethylpiperidin 4 Ol

Chemical Transformations of the Hydroxyl Group

The tertiary hydroxyl group in 4-allyl-1,3-dimethylpiperidin-4-ol is a key site for functional group manipulation, although its reactivity is influenced by steric hindrance from the adjacent quaternary carbon and the piperidine (B6355638) ring.

Oxidation and Esterification Reactions

Direct oxidation of the tertiary alcohol is challenging and does not lead to a simple ketone. Instead, harsh oxidizing agents may lead to degradation of the molecule. However, specific reagents can induce oxidative rearrangements. For instance, oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) has been shown in similar tertiary allylic alcohol systems to proceed via a chemicalbook.comchemicalbook.com-sigmatropic rearrangement of an intermediate chromate (B82759) ester, ultimately yielding an α,β-unsaturated ketone after elimination and further oxidation. mdpi.com

Esterification of the sterically hindered tertiary hydroxyl group typically requires reactive acylating agents. Standard Fischer esterification conditions are generally ineffective. More potent methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or DMAP (4-dimethylaminopyridine), are necessary to drive the reaction forward. These reactions are crucial for installing protecting groups or for modifying the molecule's properties. nih.gov

Table 1: Representative Esterification of a Tertiary Allylic Alcohol

Reactant Reagent Solvent Product

Dehydration Pathways

Acid-catalyzed dehydration of this compound is a facile process due to the stability of the resulting tertiary carbocation intermediate. The reaction typically proceeds under treatment with strong acids such as sulfuric acid or phosphoric acid. The elimination of water can result in the formation of a mixture of isomeric dienes, with the product distribution depending on the reaction conditions. The formation of the thermodynamically more stable conjugated diene is often favored, although the exocyclic diene can also be a significant product.

Reactions Involving the Allylic Moiety

The allyl group provides a versatile handle for carbon-carbon bond formation and further functionalization through reactions at the double bond.

Electrophilic and Radical Additions to the Double Bond

The double bond of the allyl group is susceptible to electrophilic attack. A key reaction is epoxidation, which can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com In allylic alcohols, the hydroxyl group can direct the epoxidation to the syn face of the double bond due to hydrogen bonding with the peroxy acid, leading to a high degree of stereocontrol. wikipedia.org Other electrophilic additions, such as hydrohalogenation or hydration, will follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the double bond.

Radical additions to the double bond can also be performed. For example, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism, leading to the bromine atom being attached to the terminal carbon.

Table 2: Directed Epoxidation of an Allylic Alcohol

Reactant Reagent Solvent Product Stereochemistry

Olefin Metathesis and Cross-Coupling Reactions

The terminal alkene of the allyl group is an excellent substrate for olefin metathesis reactions, catalyzed by ruthenium-based complexes like Grubbs' catalysts or molybdenum-based Schrock catalysts. wikipedia.orglibretexts.org Cross-metathesis with other olefins allows for the synthesis of more complex side chains. organic-chemistry.org If another double bond is present in the molecule, ring-closing metathesis (RCM) can be employed to form new cyclic structures. This reaction is driven by the release of volatile ethylene (B1197577) gas. wikipedia.org

The allyl group can also participate in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions, although these typically require prior conversion of the olefin to a vinyl halide or triflate.

Reactivity of the Piperidine Nitrogen

The nitrogen atom in the this compound is a tertiary amine. The presence of the methyl group on the nitrogen makes it a relatively strong base and a competent nucleophile. fiveable.mecymitquimica.com

As a base, the nitrogen readily reacts with acids to form quaternary ammonium (B1175870) salts. chemicalbook.comlookchem.comchemicalbook.com This property is fundamental to its behavior in acidic media and for its purification.

As a nucleophile, the nitrogen can undergo quaternization by reacting with alkylating agents, such as alkyl halides (e.g., methyl iodide). This reaction leads to the formation of a permanently positively charged quaternary ammonium salt. The rate of this reaction is subject to steric hindrance from the piperidine ring and its substituents.

N-Alkylation and N-Acylation Reactions

The tertiary nitrogen in this compound can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom acts as a nucleophile. The rate of this reaction is influenced by the nature of the alkylating agent and the solvent. For instance, primary alkyl iodides are more reactive than alkyl bromides, which are in turn more reactive than alkyl chlorides. Polar aprotic solvents like acetonitrile (B52724) or DMF are typically employed to facilitate the reaction. A base, such as potassium carbonate, is often added to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the piperidine nitrogen which would render it non-nucleophilic.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylpiperidinium salt. This reaction is generally faster than N-alkylation due to the higher electrophilicity of the carbonyl carbon in the acylating agent. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Reaction TypeReagentProductTypical Conditions
N-AlkylationMethyl Iodide4-allyl-1,1,3-trimethylpiperidin-4-ol iodideAcetonitrile, room temperature
N-AcylationAcetyl Chloride1-acetyl-4-allyl-1,3-dimethylpiperidin-4-ol chlorideDichloromethane, triethylamine, 0 °C to rt

Quaternization of the Nitrogen Atom

Alkylating AgentProductDiastereomeric Ratio (axial:equatorial attack)
Ethyl Iodide4-allyl-1-ethyl-1,3-dimethylpiperidin-4-ol iodideVaries based on reaction conditions
Benzyl Bromide1-benzyl-4-allyl-1,3-dimethylpiperidin-4-ol bromideVaries based on reaction conditions

Ring Opening and Rearrangement Reactions

The strained ring system of piperidine derivatives can undergo ring-opening reactions under specific conditions. The presence of the allyl and hydroxyl groups in this compound can facilitate such transformations.

Visible-Light Photoinduced Ring Opening of Piperidinols

A notable reaction of N-alkyl-4-piperidinols is their visible-light-induced ring opening. Current time information in Bangalore, IN.nih.gov This process involves the formation of a charge-transfer complex between the piperidinol and a sulfonyl chloride in the presence of an organic photocatalyst. nih.gov Under visible light irradiation, this complex promotes the cleavage of the S-Cl bond, generating a sulfonyl radical. nih.gov This radical then reacts with the N-alkyl-4-piperidinol cation radical, leading to the cleavage of both C-N and C-C bonds to yield homoallylamine products. nih.gov For this compound, this reaction would be expected to proceed, potentially leading to a complex mixture of products due to the presence of the additional allyl group.

ReactantsCatalystProduct Type
N-Alkyl-4-piperidinol, Sulfonyl ChlorideAlizarin Yellow RHomoallylamine

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the piperidine ring—the N-methyl, 3-methyl, 4-allyl, and 4-hydroxyl groups—exert significant steric and electronic effects that influence the kinetics and thermodynamics of its reactions.

Steric and Electronic Effects of Alkyl and Allyl Groups

The N-methyl and 3-methyl groups introduce steric hindrance around the nitrogen atom and on the piperidine ring. This steric bulk can affect the rate of reactions involving the nitrogen, such as N-alkylation and N-acylation, by impeding the approach of reagents. The electron-donating inductive effect of these alkyl groups also increases the nucleophilicity of the nitrogen atom.

The allyl group at the 4-position has both electronic and steric implications. Electronically, the double bond of the allyl group can influence the reactivity of the nearby hydroxyl group and the piperidine ring through space. The allyl group itself is a site of reactivity, susceptible to electrophilic addition and other reactions of alkenes. The activating effects of allyl groups on SN2 reactivity are well-documented. nih.gov

Impact of the Geminal-Dialkyl Effect on Cyclization Processes

While this compound is a pre-formed cyclic system, the principles of the geminal-dialkyl effect, also known as the Thorpe-Ingold effect, are relevant to understanding its stability and the reverse reaction of ring-opening. The gem-dimethyl group at a carbon atom in a chain is known to accelerate the rate of cyclization. researchgate.netnih.gov This effect is attributed to a decrease in the internal rotational entropy of the open-chain form and a more favorable bond angle for cyclization. In the context of this compound, the presence of the geminal substituents at C-4 (allyl and hydroxyl) would thermodynamically favor the cyclic state over a corresponding open-chain precursor. This effect would also influence the equilibrium of any ring-chain tautomerism.

SubstituentEffectInfluence on Reactivity
N-MethylInductive (electron-donating), StericIncreases nitrogen nucleophilicity, hinders approach of reagents
3-MethylInductive (electron-donating), StericInfluences ring conformation, steric hindrance
4-AllylElectronic, StericProvides a reactive site, influences stability
Geminal substituents at C4Thorpe-Ingold EffectFavors the cyclic structure, influences ring-opening thermodynamics

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of piperidine (B6355638) derivatives, offering a balance between accuracy and computational cost. DFT calculations are instrumental in elucidating the geometric and electronic properties of 4-allyl-1,3-dimethylpiperidin-4-ol.

Geometry Optimization and Conformational Energy Landscapes

The structural analysis of this compound begins with geometry optimization to locate the minimum energy structures on its potential energy surface. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For a substituted piperidine like this, several conformers are possible, depending on the axial or equatorial orientation of its substituents (the two methyl groups, the allyl group, and the hydroxyl group).

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the nitrogen atom and the allyl group's π-system, which are the most electron-rich regions. The LUMO would be distributed over the sigma-antibonding orbitals of the ring.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govtandfonline.com For this compound, the MEP would show significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, as well as the electron-rich double bond of the allyl group, identifying these as likely sites for interaction with electrophiles. nih.gov

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: These are representative values for a substituted piperidine derivative and not specific experimental data for this compound.)

ParameterRepresentative ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating ability
LUMO Energy 0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap 7.0 eVRelates to chemical stability and reactivity

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. q-chem.com These theoretical frequencies, when appropriately scaled to account for anharmonicity and method limitations, typically show excellent agreement with experimental spectra. scirp.orgnih.gov This correlation allows for the confident assignment of observed spectral bands to specific molecular vibrations, such as C-H stretching, C-N stretching, O-H stretching, and the C=C stretching of the allyl group. researchgate.net Comparing the calculated spectrum for a proposed structure with an experimental one is a powerful method for structural confirmation. nih.gov

Table 2: Representative Calculated Vibrational Frequencies and Their Assignments (Note: These are typical frequency ranges for the specified functional groups.)

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
O-H Stretch 3300-3500Hydroxyl
C-H Stretch (sp³) 2850-3000Alkyl/Piperidine Ring
C-H Stretch (sp²) 3010-3100Allyl Group
C=C Stretch 1640-1680Allyl Group
C-N Stretch 1000-1250Amine

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure data obtained through DFT, a range of quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. researchgate.net These descriptors, derived from conceptual DFT, include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated from the HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These indices provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net A high electrophilicity index, for instance, suggests that the molecule will behave as a good electrophile. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling in Solution

While DFT calculations provide detailed information about static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation in an explicit solvent (like water or ethanol) would reveal how the molecule explores different conformations over time. researchgate.net This is crucial for understanding its behavior in a realistic chemical or biological environment. MD can track the stability of different conformers, the flexibility of the allyl side chain, and the formation and lifetime of intermolecular interactions, such as hydrogen bonds between the hydroxyl group and solvent molecules. mdpi.comnih.gov

Ab Initio and Semi-Empirical Methods in Piperidine Chemistry

Beyond DFT, other computational methods are also applied to study piperidine chemistry.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles of quantum mechanics without empirical parameters. researchgate.net While often more computationally demanding than DFT, they can provide benchmark results for comparison. HF/6-31G(d) and B3LYP/6-31G(d) levels of theory have been used to investigate the conformational preferences and rotational barriers in piperidine analogs. nih.gov

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. rsc.org While less accurate, they are useful for preliminary conformational searches on large molecules or for modeling very large systems where more rigorous methods are computationally prohibitive.

The choice of method depends on the desired balance between accuracy and computational resources, with DFT often providing the optimal compromise for detailed studies of molecules like this compound. nih.govrsc.org

Applications in Advanced Organic Synthesis

Catalyst or Ligand Component in Synthetic Transformations

No research findings, data tables, or detailed discussions concerning "4-allyl-1,3-dimethylpiperidin-4-ol" in these contexts could be located. Any attempt to create content for these sections would be speculative and would not adhere to the principles of scientific accuracy.

Future Research Directions for 4 Allyl 1,3 Dimethylpiperidin 4 Ol

The exploration of 4-allyl-1,3-dimethylpiperidin-4-ol and its chemical space presents a frontier for innovation in synthetic chemistry, molecular engineering, and computational science. The unique structural amalgamation of a tertiary alcohol, a sterically hindered piperidine (B6355638) ring, and a reactive allyl group offers a versatile scaffold for future scientific inquiry. The following sections delineate key areas of prospective research that could unlock the full potential of this compound and its analogues.

Q & A

Q. What are the optimal synthetic routes for 4-allyl-1,3-dimethylpiperidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or allylation of a pre-functionalized piperidine scaffold. For example, allylation of 1,3-dimethylpiperidin-4-ol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) can introduce the allyl group. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like oxidation or polymerization of the allyl group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the product. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the allyl group (δ 5.0–5.8 ppm for vinyl protons; δ 115–135 ppm for carbons) and piperidine ring conformation (axial/equatorial substituents). 2D NMR (COSY, HSQC) resolves coupling between the hydroxyl group and adjacent methyl/allyl groups .
  • IR : The hydroxyl stretch (3200–3600 cm⁻¹) and allyl C=C (1640–1680 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular formula (C₁₀H₁₉NO) and fragmentation patterns.

Q. How can crystallographic data resolve the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL is ideal. Key steps:
  • Grow crystals via slow evaporation in ethanol/water.
  • Refine the structure using SHELXLE to model puckering parameters (Cremer-Pople coordinates ).
  • Analyze bond angles and torsional strain between the allyl group and methyl substituents to confirm axial/equatorial preferences.

Advanced Research Questions

Q. What computational methods predict the conformational flexibility of the piperidine ring in this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ring puckering in solvents (e.g., water, DMSO) using AMBER or GROMACS. Apply force fields (GAFF) parameterized for amines and alkenes.
  • Quantum Mechanics (QM) : DFT (B3LYP/6-311+G(d,p)) calculates energy barriers for chair ↔ twist-boat transitions. Solvent effects are modeled via PCM .
  • Outputs : Free energy landscapes and puckering amplitudes (e.g., θ, φ from Cremer-Pople analysis) quantify strain induced by the allyl group.

Q. How does the allyl substituent influence the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to GPCRs (e.g., dopamine receptors). The allyl group’s π-electrons may form hydrophobic interactions with aromatic residues (e.g., Phe6.52 in DRD2).
  • SAR Analysis : Compare with analogs lacking the allyl group (e.g., 1,3-dimethylpiperidin-4-ol) via radioligand assays. Measure IC₅₀ shifts to assess steric/electronic contributions .
  • MD Simulations : Track hydrogen bonding between the hydroxyl group and conserved Asp3.32 in GPCR activation .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from analogs (e.g., 4-(3-methylphenyl)piperidin-4-ol , 1-(4-fluorobenzyl) derivatives ) using tools like RevMan. Apply weighting for assay variability (e.g., cell type, concentration).
  • Pharmacophore Modeling : Identify conserved features (e.g., hydroxyl position, allyl hydrophobicity) linked to activity using MOE. Validate via 3D-QSAR .
  • Experimental Validation : Redesign analogs with controlled variables (e.g., fixed allyl orientation via cyclopropane constraints) to isolate steric effects.

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .
  • Catalysis : Use recyclable Lewis acids (e.g., Fe³⁺-clay) for allylation.
  • Waste Reduction : Employ continuous flow reactors to enhance atom economy and reduce byproducts . Monitor via E-factor calculations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.